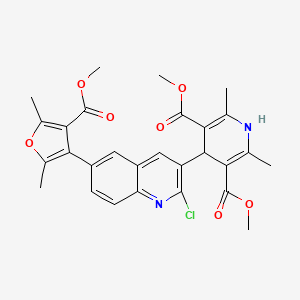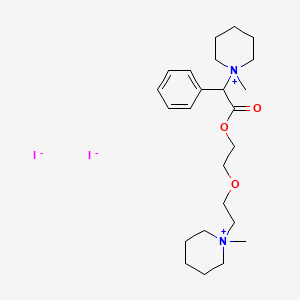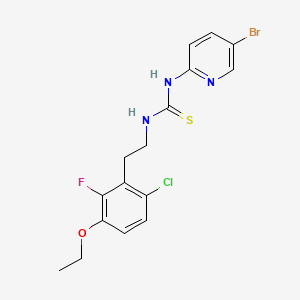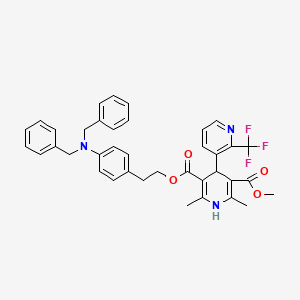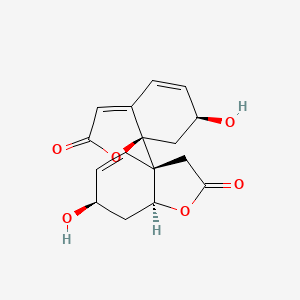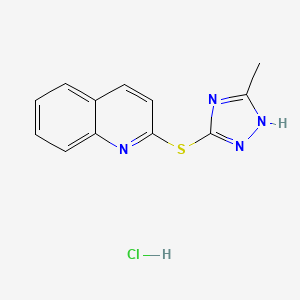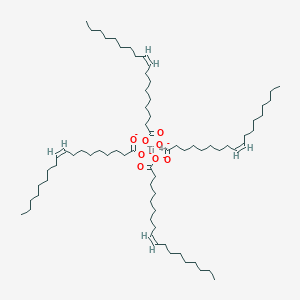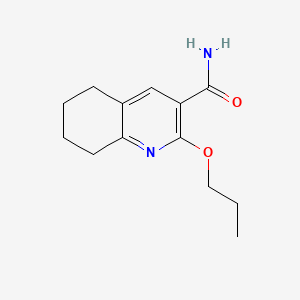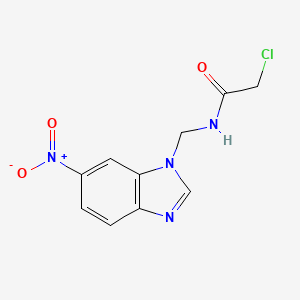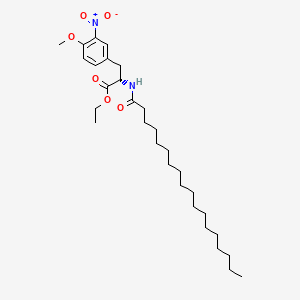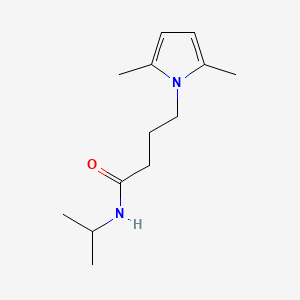
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring, an isopropyl group attached to the nitrogen atom, and a butyramide side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Methyl Groups: The 2 and 5 positions of the pyrrole ring can be methylated using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Isopropyl Group: The nitrogen atom of the pyrrole ring can be alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Butyramide Side Chain: The butyramide side chain can be introduced through an amide coupling reaction using butyric acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as pyrrole-2,5-dicarboxylic acid.
Reduction: Reduced derivatives like 2,5-dimethylpyrrolidine.
Substitution: Substituted products like 3-bromo-2,5-dimethylpyrrole.
Scientific Research Applications
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
2,5-Dimethylpyrrole: Lacks the butyramide and isopropyl groups, making it less complex.
N-Isopropylpyrrole: Lacks the methyl groups at the 2 and 5 positions.
Pyrrolebutyramide: Lacks the methyl and isopropyl groups.
Uniqueness: 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the butyramide side chain, methyl groups, and isopropyl group makes it a versatile compound for various applications.
Properties
CAS No. |
110525-49-0 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H22N2O/c1-10(2)14-13(16)6-5-9-15-11(3)7-8-12(15)4/h7-8,10H,5-6,9H2,1-4H3,(H,14,16) |
InChI Key |
JIHNVNPSNUAORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


